1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid
Description
1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative featuring a carboxylic acid group at position 3, an isopropyl substituent at position 1, and a methyl group at position 4 of the pyrrole ring. Pyrrole derivatives are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique electronic and steric properties.
Properties
IUPAC Name |
4-methyl-1-propan-2-ylpyrrole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)10-4-7(3)8(5-10)9(11)12/h4-6H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKETYQLYWCLNMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1C(=O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330751-63-7 | |
| Record name | 4-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential biological activities, particularly in the development of therapeutic agents. Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial and anticancer properties. For instance, modifications to the pyrrole core structure have led to the discovery of potent inhibitors targeting Bcl-2 and Bcl-xL proteins, which are crucial in cancer cell survival pathways . These inhibitors have demonstrated IC50 values ranging from 1 to 2 nM in small-cell lung cancer cell lines, indicating strong potential for therapeutic applications.
1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid interacts with specific proteins and enzymes, leading to conformational changes that can alter their functions. This interaction may inhibit enzymes critical for metabolic pathways, potentially decreasing the production of certain metabolites and affecting cell proliferation.
Antimicrobial Properties
Research has shown that derivatives of this compound exhibit notable antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. For example, certain pyrrole benzamide derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against these bacteria .
Industrial Applications
In addition to its medicinal applications, this compound serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in various industrial applications, including:
- Organic Synthesis : Used as a precursor in the development of novel materials.
- Pharmaceutical Intermediate : Ongoing research explores its potential as a pharmaceutical intermediate due to its favorable biological properties.
Mechanism of Action
The mechanism of action of 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The pyrrole ring’s electronic properties also play a crucial role in its reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrole Derivatives
The structural and functional differences between 1-isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid and analogous compounds are summarized below:
Key Structural and Functional Differences
- Heterocycle Core : The target compound’s pyrrole ring (aromatic, planar) contrasts with pyrazole (e.g., ) or pyrrolidine (e.g., ) derivatives. Pyrroles exhibit distinct electronic properties, such as lower basicity compared to pyrazoles, influencing reactivity and binding interactions .
- The methyl group at position 4 (vs. phenyl in ) reduces molecular weight and hydrophobicity, which may improve aqueous solubility. The carboxylic acid at position 3 enables salt formation (e.g., with amines) and hydrogen bonding, critical for crystallinity in X-ray studies (as inferred from SHELX applications in ).
Physicochemical and Reactivity Trends
- Lipophilicity : The isopropyl and methyl groups increase logP compared to polar derivatives like 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
- Thermal Stability : Substituted pyrroles generally exhibit higher thermal stability than saturated analogs (e.g., pyrrolidines ), a property advantageous for synthetic applications.
- Synthetic Accessibility: Pyrrole derivatives with electron-withdrawing groups (e.g., carboxylic acid) are often synthesized via Paal-Knorr or Hantzsch reactions, while pyrazole derivatives may require hydrazine-based cyclization .
Biological Activity
1-Isopropyl-4-methyl-1H-pyrrole-3-carboxylic acid is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's mechanisms of action, pharmacokinetics, and its comparative biological activity against various pathogens.
Target Interactions
this compound interacts with specific proteins and enzymes in biological systems. These interactions can lead to conformational changes in target proteins, altering their functions. For instance, it may inhibit enzymes crucial for metabolic pathways, potentially decreasing the production of certain metabolites and affecting cell proliferation.
Biochemical Pathways
The compound's action can influence various biochemical pathways. For example, inhibition of specific enzymes involved in cell growth could lead to reduced cell proliferation, making it a candidate for further investigation in cancer research.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical for its bioavailability. Factors such as solubility and stability are essential for determining how effectively the compound is absorbed and distributed within the body. The presence of transport proteins also plays a significant role in these processes.
Biological Activity
Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit notable antimicrobial activity. In studies evaluating similar pyrrole derivatives, compounds demonstrated effective antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli. For instance, certain pyrrole benzamide derivatives showed minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against these bacteria .
Case Studies on Anticancer Activity
In the context of cancer research, modifications to the pyrrole core structure have led to the discovery of potent inhibitors targeting Bcl-2 and Bcl-xL proteins. These inhibitors have shown IC50 values ranging from 1 to 2 nM in small-cell lung cancer cell lines, indicating strong potential for therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-pyrrole-3-carboxylic acid | Lacks isopropyl group | Varies; generally lower activity |
| 4-Methyl-1H-pyrrole-3-carboxylic acid | Lacks isopropyl group | Antimicrobial activity observed |
| 1-Isopropyl-1H-pyrrole-3-carboxylic acid | Similar but without methyl at 4-position | Potentially enhanced stability and reactivity |
The presence of both isopropyl and methyl groups in this compound enhances its steric and electronic properties compared to its analogs, which may contribute to its unique biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
